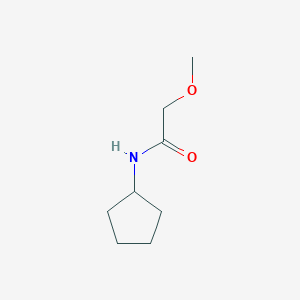
N-cyclopentyl-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-methoxyacetamide (CPMA) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPMA is a derivative of methoxyacetamide, a class of compounds that has been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Pharmacokinetics and Toxicology : Methoxetamine, a ketamine analog and a structurally similar compound to N-cyclopentyl-2-methoxyacetamide, has been studied for its pharmacokinetics and toxicological detectability. Research on methoxetamine provides insights into metabolic pathways, enzyme kinetics, and detection in urine, which could be relevant for understanding the properties of this compound (Meyer et al., 2013).
Chemical Synthesis and DNA Modification : Studies on phenoxyacetyl and methoxyacetyl protecting groups, used in the synthesis of modified DNA, may offer valuable insights for the application of this compound in similar contexts (Schulhof et al., 1987).
Glycosylation in Protein Modification : Research on 2-imino-2-methoxyethyl 1-thioglycosides, which are used for attaching sugars to proteins, demonstrates the potential use of this compound in biochemical applications such as protein modification (Lee et al., 1976).
Antiviral Applications : Carbocyclic arabinofuranosyladenine, a nucleoside analog with a methoxyacetate prodrug form, highlights the potential of this compound in developing antiviral treatments (Vince et al., 1983).
Neuroreceptor Ligands : Studies on ketamine and phencyclidine analogs, including their interactions with the glutamate NMDA receptor and other neuroreceptors, provide insights into the possible applications of this compound in neuroscience and pharmacology (Roth et al., 2013).
Synthesis of Neurotransmitter Analogues : The synthesis of substituted 2-phenylcyclopropylamines, including methoxy-substituted phenylcyclopropylamines, which inhibit monoamine oxidase, can be relevant to the synthesis and application of this compound in creating neurotransmitter analogues (Faler & Joullié, 2007).
Propriétés
IUPAC Name |
N-cyclopentyl-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(10)9-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMAIVKQGZKSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


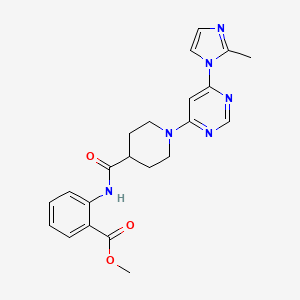
![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2913835.png)
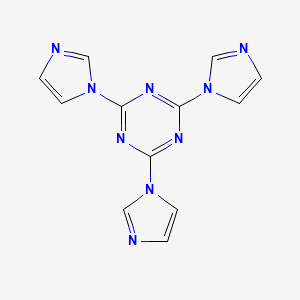

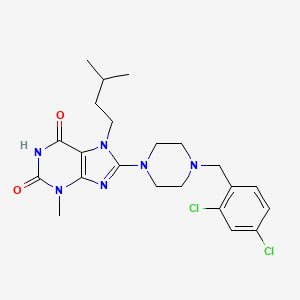
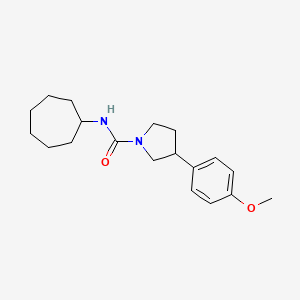


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)
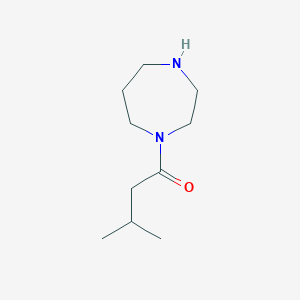
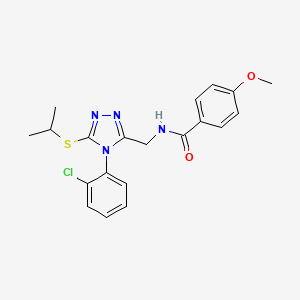

![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)